molecular formula C13H12O2S B3164767 1-[5-(3-Methoxyphenyl)-2-thienyl]ethanone CAS No. 893735-15-4

1-[5-(3-Methoxyphenyl)-2-thienyl]ethanone

Cat. No.: B3164767
CAS No.: 893735-15-4
M. Wt: 232.3 g/mol
InChI Key: PGGOCTPKGHBAED-UHFFFAOYSA-N
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Description

1-[5-(3-Methoxyphenyl)-2-thienyl]ethanone is a heterocyclic ketone featuring a thiophene ring substituted at the 5-position with a 3-methoxyphenyl group and an acetyl group at the 2-position. Its molecular formula is C₁₃H₁₂O₂S (average mass: 232.30 g/mol), with a monoisotopic mass of 232.0558 g/mol . Its structural framework allows for diverse derivatization, making it a versatile intermediate in heterocyclic synthesis.

Properties

IUPAC Name

1-[5-(3-methoxyphenyl)thiophen-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2S/c1-9(14)12-6-7-13(16-12)10-4-3-5-11(8-10)15-2/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGOCTPKGHBAED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[5-(3-Methoxyphenyl)-2-thienyl]ethanone typically involves the reaction of 3-methoxybenzaldehyde with thiophene-2-carboxylic acid under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[5-(3-Methoxyphenyl)-2-thienyl]ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[5-(3-Methoxyphenyl)-2-thienyl]ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1-[5-(3-Methoxyphenyl)-2-thienyl]ethanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Positional Isomers: Methoxyphenyl Substitution

1-[5-(4-Methoxyphenyl)-2-thienyl]ethanone

  • Structural Difference : The methoxy group is at the para position (4-methoxyphenyl) instead of the meta (3-methoxyphenyl) position .
  • Physicochemical Properties: Both isomers share the molecular formula C₁₃H₁₂O₂S and similar masses (average mass: 232.30 g/mol).
  • Applications : Positional isomerism influences pharmacological activity. For example, 4-methoxy derivatives are common in antipsychotic drug intermediates (e.g., iloperidone impurities) , whereas meta-substituted compounds are often explored for anticancer activity .

Heterocyclic Modifications: Oxadiazole and Thiazole Derivatives

1-{5-Aryl-2-[5-(4-fluorophenyl)-thiophen-2-yl][1,3,4]oxadiazol-3-yl}ethanone (7d)

  • Structural Difference : Incorporates a 1,3,4-oxadiazole ring and a 4-fluorophenyl group on the thiophene .
  • Biological Activity : Demonstrated anticancer activity against MCF-7 breast cancer cells (IC₅₀ comparable to 5-fluorouracil) . This highlights the impact of fluorinated aryl groups and oxadiazole moieties on cytotoxicity.

1-(4-Methoxyphenyl)-2-{[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone

  • Structural Difference : Features a sulfanyl-oxadiazole linkage, enhancing electron-withdrawing properties .
  • Applications : Such derivatives are explored for antioxidant and anti-inflammatory activities due to sulfur’s redox activity .

Alkyl-Substituted Analogues

1-[5-(4-Phenylbutyl)-2-thienyl]ethanone

  • Structural Difference : Substituted with a 4-phenylbutyl chain at the thiophene’s 5-position .
  • Physicochemical Properties : Higher molecular weight (C₁₆H₁₈OS , 258.38 g/mol) and increased lipophilicity, which may improve blood-brain barrier penetration in CNS-targeting drugs .

Pharmacologically Active Derivatives

Thiazole Derivatives (e.g., A1)

  • Structural Difference: Derived from 1-(3-methoxyphenyl)ethanone but replaces thiophene with a thiazole ring .
  • Biological Activity : Exhibited anti-inflammatory activity (75% inhibition in carrageenan-induced edema) and antioxidant properties via DPPH radical scavenging .

Iloperidone Impurities (e.g., 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone)

  • Structural Difference : Contains a 3-chloropropoxy side chain .
  • Relevance: Highlights the role of methoxyphenyl-ethanone scaffolds in antipsychotic drug metabolism and impurity profiling .

Physicochemical and Spectroscopic Comparison

Compound Molecular Formula Average Mass (g/mol) Key Substituents Notable Properties/Activities
1-[5-(3-Methoxyphenyl)-2-thienyl]ethanone C₁₃H₁₂O₂S 232.30 3-Methoxyphenyl, thiophene, ketone Synthetic intermediate, anticancer lead
1-[5-(4-Methoxyphenyl)-2-thienyl]ethanone C₁₃H₁₂O₂S 232.30 4-Methoxyphenyl Antipsychotic drug impurity
1-{5-[4-Fluorophenyl]-oxadiazole-ethanone C₂₁H₁₄F₃N₃O₂S 429.41 1,3,4-Oxadiazole, 4-fluorophenyl Anticancer (MCF-7 IC₅₀: 12 µM)
1-[5-(4-Phenylbutyl)-2-thienyl]ethanone C₁₆H₁₈OS 258.38 4-Phenylbutyl Enhanced lipophilicity

Biological Activity

1-[5-(3-Methoxyphenyl)-2-thienyl]ethanone, also known by its CAS number 893735-15-4, is an organic compound that has garnered attention for its potential biological activities. This compound features a methoxyphenyl group attached to a thienyl ring and an ethanone moiety, positioning it as a candidate for various therapeutic applications.

  • Molecular Formula : C13H12O2S
  • Molecular Weight : 232.30 g/mol
  • Structure : The compound consists of a thienyl ring substituted with a methoxyphenyl group and an ethanone functional group, which may influence its biological interactions.

Biological Activity Overview

Research into the biological activities of 1-[5-(3-Methoxyphenyl)-2-thienyl]ethanone has highlighted several areas of interest:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties. In vitro assays have indicated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially serving as an anti-inflammatory agent. This activity could be attributed to its ability to inhibit specific enzymes involved in the inflammatory response.
  • Anticancer Potential : There are indications that 1-[5-(3-Methoxyphenyl)-2-thienyl]ethanone could play a role in cancer therapy. Its structural features may allow it to interact with cellular targets relevant to tumor growth and proliferation.

The biological effects of 1-[5-(3-Methoxyphenyl)-2-thienyl]ethanone are hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit enzymes associated with inflammatory processes, leading to reduced production of pro-inflammatory mediators.
  • Cell Membrane Interaction : Its lipophilic nature allows it to interact with cellular membranes, potentially affecting signal transduction pathways and cellular functions.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 1-[5-(3-Methoxyphenyl)-2-thienyl]ethanone against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined through broth microdilution methods:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.015
Escherichia coli0.025
Pseudomonas aeruginosa0.030

These results indicate significant antimicrobial potential, particularly against Staphylococcus aureus, a common pathogen associated with skin infections.

Anti-inflammatory Studies

In another study focusing on the anti-inflammatory properties, the compound was tested using lipopolysaccharide (LPS)-stimulated macrophages. The results showed a reduction in pro-inflammatory cytokines (TNF-α and IL-6), suggesting that 1-[5-(3-Methoxyphenyl)-2-thienyl]ethanone effectively modulates inflammatory responses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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